3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structural complexity and the presence of various functional groups make it a candidate for diverse research applications. The compound is classified as a purine derivative, which is a prominent class of compounds in pharmacology due to their role in biological systems and therapeutic applications.
The molecular formula of this compound is , and it has a molecular weight of approximately 416.44 g/mol. Such compounds are often investigated for their biological activities, including anti-inflammatory and anti-cancer properties.
The synthesis of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be approached through various methods:
Technical details regarding specific reagents and conditions are critical for optimizing yields and purity. For instance, controlling temperature and pH during synthesis can significantly impact the reaction pathway and product formation.
The molecular structure of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be represented using various chemical notation systems:
InChI=1S/C20H24N5O3/c1-4-29-10-9-24-18(27)16-17(23(3)20(24)28)22-19-25(11-13(2)12-26(16)19)15-7-5-14(21)6-8-15/h5-8,13H,4,9-12H2,1-3H3
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C
These representations provide insights into the compound's connectivity and stereochemistry. The presence of multiple rings and functional groups suggests potential interactions with biological targets.
The reactivity of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can be explored through various chemical reactions:
Understanding these reactions is essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for compounds like 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione often involves interactions with specific biological targets:
Research into its specific mechanism requires detailed biological assays to elucidate its effects on target cells or organisms.
The physical and chemical properties of 3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione include:
These properties are crucial for determining the compound's stability and suitability for pharmaceutical formulations.
3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has potential applications in:
CAS No.: 133978-15-1
CAS No.: 80-47-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 7161-35-5